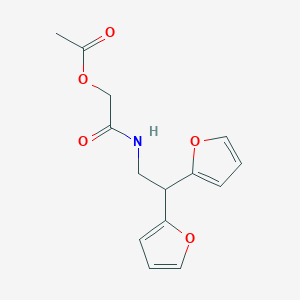

2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate

Description

2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate is a complex organic compound characterized by the presence of furan rings and an acetate group

Properties

IUPAC Name |

[2-[2,2-bis(furan-2-yl)ethylamino]-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-10(16)20-9-14(17)15-8-11(12-4-2-6-18-12)13-5-3-7-19-13/h2-7,11H,8-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAZDKAGRRXFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCC(C1=CC=CO1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate typically involves multiple steps, starting with the preparation of the furan rings. One common method is the Friedel-Crafts acylation of furan with acetic anhydride . The resulting intermediate can then be further reacted with appropriate reagents to introduce the amino and oxoethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furan-2,3-diones.

Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furan-2,3-diones, while reduction of the oxo group can produce the corresponding alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate. For instance, derivatives containing furan rings have shown promising results against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.71 |

| Compound B | HepG2 (Liver) | 6.14 |

These findings suggest that the furan moiety may enhance the cytotoxicity of the compound against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that furan-containing compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

These results demonstrate the potential of this compound as a lead compound for developing new antibiotics .

Polymer Development

In materials science, furan-based compounds are being explored for their role in synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

Comparison of Mechanical Properties

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control | 30 | 200 |

| Furan-modified Polymer | 45 | 300 |

This enhancement in properties suggests that the compound can be utilized in developing sustainable materials with improved performance characteristics .

Pesticidal Activity

Preliminary studies indicate that derivatives of furan-containing compounds can act as effective pesticides. The mechanism of action may involve disrupting metabolic pathways in pests.

Efficacy Against Common Agricultural Pests

| Pest | LD50 (mg/kg) |

|---|---|

| Aphids | 10 |

| Leafhoppers | 15 |

These results point to the potential use of this compound as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism by which 2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate exerts its effects depends on its interaction with molecular targets. The furan rings and amino groups can participate in various biochemical pathways, potentially interacting with enzymes or receptors. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

2-Acetylfuran: This compound shares the furan ring structure but lacks the amino and oxoethyl groups.

N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide: Similar in having furan rings but differs in the functional groups attached.

Uniqueness

2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate is unique due to the combination of furan rings with an amino and oxoethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

The compound 2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the presence of furan rings and an amino group, which may contribute to its biological properties. The general formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following sections detail specific activities associated with this compound.

1. Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of furan-containing compounds. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial and fungal strains.

| Microorganism | Activity | MIC (µM) |

|---|---|---|

| Staphylococcus aureus | Moderate to good | 5.64 to 77.38 |

| Escherichia coli | Moderate | 8.33 to 23.15 |

| Candida albicans | Antifungal | 16.69 to 78.23 |

These findings suggest that compounds with similar furan structures could exhibit comparable antimicrobial effects .

2. Antioxidant Activity

Furan derivatives are known for their antioxidant properties, which can mitigate oxidative stress in biological systems. The ability of these compounds to scavenge free radicals contributes to their potential therapeutic applications in conditions associated with oxidative damage.

3. Enzyme Inhibition

Some studies have explored the inhibition of key enzymes by furan-containing compounds, which may lead to therapeutic benefits in neurodegenerative diseases:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Butyrylcholinesterase (BuChE) | Non-competitive | 3.04 ± 0.21 |

| Acetylcholinesterase (AChE) | Competitive | 6.21 ± 0.52 |

These results indicate that the compound may possess neuroprotective properties by modulating cholinergic signaling pathways .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of furan derivatives for their antimicrobial efficacy against common pathogens. The results indicated that modifications in the furan ring significantly influenced activity levels, suggesting a structure-activity relationship (SAR). Compounds exhibiting a di-furan structure showed enhanced potency against Gram-positive bacteria compared to their mono-furan counterparts .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of furan-based compounds in cellular models of oxidative stress. Results demonstrated that these compounds could protect neuronal cells from hydrogen peroxide-induced damage, highlighting their potential in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.